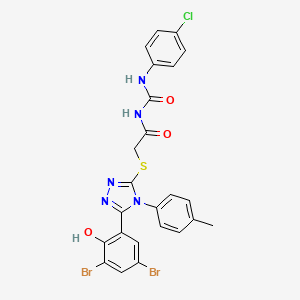
Lithium;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium-tin compounds can be synthesized through various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. Mechanical alloying involves the high-energy ball milling of lithium and tin powders, resulting in the formation of lithium-tin alloys. Chemical vapor deposition involves the reaction of lithium and tin precursors in a controlled environment to form thin films of lithium-tin compounds .
Industrial Production Methods
In industrial settings, lithium-tin compounds are often produced through large-scale mechanical alloying processes. This method is favored due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium-tin compounds undergo various chemical reactions, including oxidation, reduction, and alloying reactions. These reactions are crucial for their performance in lithium-ion batteries.
Common Reagents and Conditions
Oxidation: Lithium-tin compounds can be oxidized using oxygen or air at elevated temperatures, forming lithium-tin oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or lithium hydride.
Major Products Formed
The major products formed from these reactions include lithium-tin oxides (e.g., Li2SnO3) and lithium-tin alloys (e.g., Li22Sn5). These products are essential for the electrochemical performance of lithium-ion batteries .
Aplicaciones Científicas De Investigación
Lithium-tin compounds have a wide range of scientific research applications:
Chemistry: Used as anodes in lithium-ion batteries due to their high capacity and stability.
Biology: Investigated for potential use in biomedical devices and drug delivery systems.
Medicine: Explored for their potential in treating certain medical conditions due to their unique electrochemical properties.
Industry: Utilized in the production of high-performance batteries for electric vehicles and portable electronic devices
Mecanismo De Acción
The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .
Comparación Con Compuestos Similares
Similar Compounds
Lithium-silicon compounds: Known for their high capacity but suffer from significant volume expansion.
Lithium-graphite compounds: Widely used in commercial batteries but have lower capacity compared to lithium-tin compounds.
Lithium-aluminum compounds: Offer good capacity and stability but are more expensive
Uniqueness of Lithium-Tin Compounds
Lithium-tin compounds are unique due to their high theoretical capacity, relatively low cost, and suitable working potentials. Unlike lithium-silicon compounds, they exhibit less volume expansion, making them more stable during cycling. Compared to lithium-graphite compounds, they offer higher capacity, and they are more cost-effective than lithium-aluminum compounds .
Propiedades
Número CAS |
51404-25-2 |
|---|---|
Fórmula molecular |
LiSn |
Peso molecular |
125.7 g/mol |
Nombre IUPAC |
lithium;tin |
InChI |
InChI=1S/Li.Sn |
Clave InChI |
UIDWHMKSOZZDAV-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
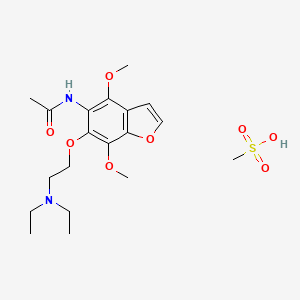
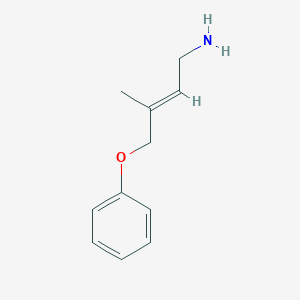
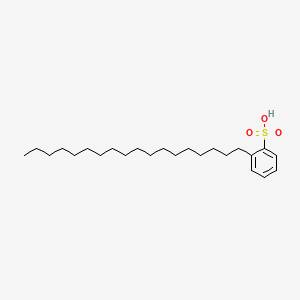
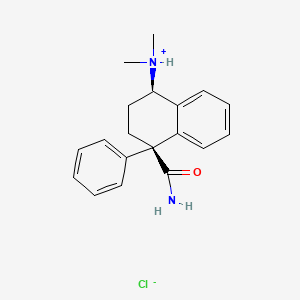
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
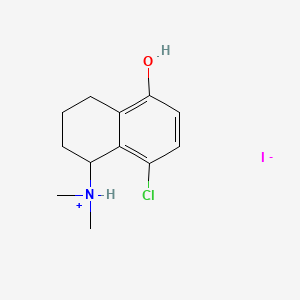

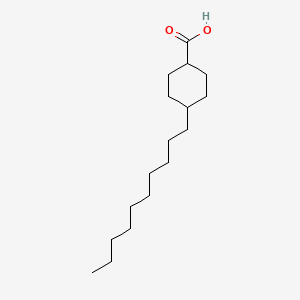

![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)


